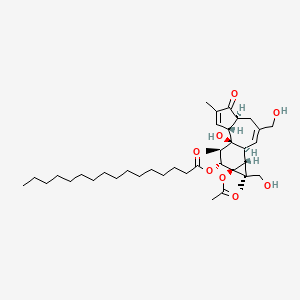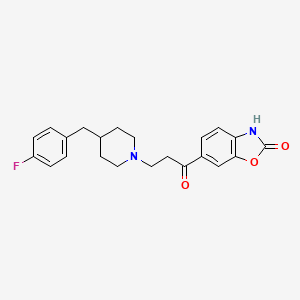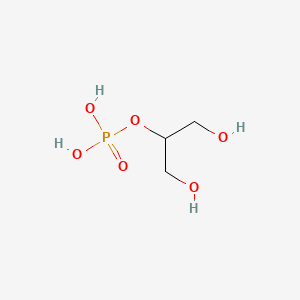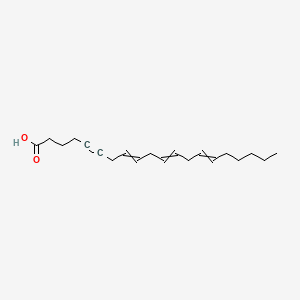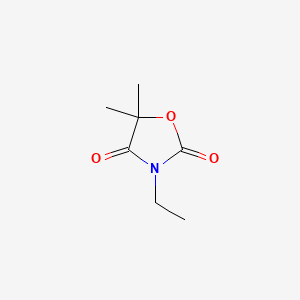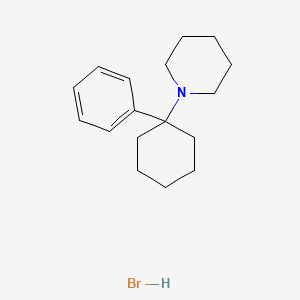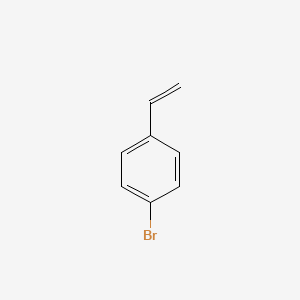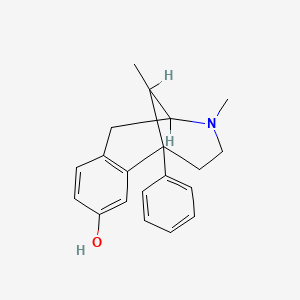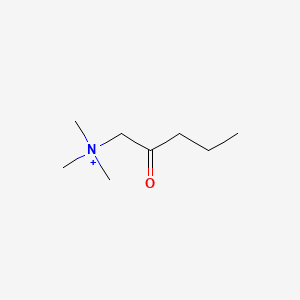![molecular formula C24H24Cl2N4O4 B1200567 Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)
Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-526423 is a small molecule belonging to the class of organic compounds known as indolecarboxamides and derivatives. These compounds contain a carboxamide group attached to an indole. The chemical formula of CP-526423 is C24H24Cl2N4O4 .
Preparation Methods
The synthesis of CP-526423 involves the reaction of 5-chloroindole-2-carboxylic acid with ethylene glycol to form the intermediate compound, which is then reacted with 1,2-bis(2-aminoethoxy)ethane to yield CP-526423. The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
CP-526423 undergoes various chemical reactions, including:
Oxidation: CP-526423 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of CP-526423 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: CP-526423 can undergo substitution reactions where the chlorine atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CP-526423 has several scientific research applications, including:
Chemistry: CP-526423 is used as a building block in the synthesis of more complex organic molecules.
Biology: CP-526423 is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Mechanism of Action
CP-526423 exerts its effects by binding to a novel allosteric site on human liver glycogen phosphorylase. This binding stabilizes the inactive conformation of the enzyme, thereby inhibiting its activity. The inhibition of glycogen phosphorylase reduces the breakdown of glycogen to glucose-1-phosphate, which is a key step in glycolysis. This mechanism makes CP-526423 a potential therapeutic agent for controlling blood glucose levels in diabetic patients .
Comparison with Similar Compounds
CP-526423 is unique among indolecarboxamides due to its specific binding affinity and inhibitory action on glycogen phosphorylase. Similar compounds include:
CP-91149: Another glycogen phosphorylase inhibitor with a different binding site and mechanism of action.
CP-320626: A compound with similar structural features but different biological targets and applications.
CP-368296: An indolecarboxamide derivative with distinct pharmacological properties.
These compounds share structural similarities with CP-526423 but differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C24H24Cl2N4O4 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
5-chloro-N-[2-[2-[2-[(5-chloro-1H-indole-2-carbonyl)amino]ethoxy]ethoxy]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H24Cl2N4O4/c25-17-1-3-19-15(11-17)13-21(29-19)23(31)27-5-7-33-9-10-34-8-6-28-24(32)22-14-16-12-18(26)2-4-20(16)30-22/h1-4,11-14,29-30H,5-10H2,(H,27,31)(H,28,32) |
InChI Key |
MWWXABBBAPKJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCOCCOCCNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Synonyms |
CP 526423 CP-526423 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)](/img/structure/B1200484.png)
